molecular formula C13H25N3O B14143301 1,3-Dicyclohexyl-2-hydroxyguanidine CAS No. 34147-57-4

1,3-Dicyclohexyl-2-hydroxyguanidine

Cat. No.: B14143301
CAS No.: 34147-57-4
M. Wt: 239.36 g/mol
InChI Key: JVYVFTIZPYYVRS-UHFFFAOYSA-N
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Description

1,3-Dicyclohexyl-2-hydroxyguanidine is an organic compound that belongs to the class of hydroxyguanidines This compound is characterized by the presence of two cyclohexyl groups attached to a guanidine moiety, with a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclohexyl-2-hydroxyguanidine typically involves the reaction of cyclohexylamine with cyanamide, followed by hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:

    Cyclohexylamine Reaction: Cyclohexylamine is reacted with cyanamide in the presence of a suitable catalyst.

    Hydrolysis: The intermediate product is then hydrolyzed to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclohexyl-2-hydroxyguanidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted guanidine compounds.

Scientific Research Applications

1,3-Dicyclohexyl-2-hydroxyguanidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dicyclohexyl-2-hydroxyguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and guanidine moiety play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dicyclohexylurea: A potent inhibitor of soluble epoxide hydrolase.

    N-Hydroxyguanidine derivatives: Compounds with similar structural features and biological activities.

Uniqueness

1,3-Dicyclohexyl-2-hydroxyguanidine is unique due to its specific substitution pattern and the presence of both cyclohexyl groups and a hydroxyl group

Properties

CAS No.

34147-57-4

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

1,2-dicyclohexyl-3-hydroxyguanidine

InChI

InChI=1S/C13H25N3O/c17-16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12,17H,1-10H2,(H2,14,15,16)

InChI Key

JVYVFTIZPYYVRS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)NO

Origin of Product

United States

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